molecular formula C20H17N3OS B11766591 5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11766591
M. Wt: 347.4 g/mol
InChI Key: HUXSLJACCZAMHQ-UHFFFAOYSA-N
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Description

5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Naphthalene Group: The naphthalene moiety is introduced via an etherification reaction using naphthol and a suitable alkylating agent.

    Introduction of the Tolyl Group: The tolyl group is incorporated through a Friedel-Crafts alkylation reaction.

    Thiol Group Addition: The thiol group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The naphthalene and tolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of other complex organic molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various pathogens.

    Antifungal: Potential use as an antifungal agent.

Medicine

    Drug Development: Investigated for potential use in drug development due to its biological activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The naphthalene and tolyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Basic triazole structure with similar biological activities.

    Tolyltriazole: Contains a tolyl group and triazole ring, used in corrosion inhibitors.

    Naphthyltriazole: Contains a naphthalene ring and triazole ring, used in various chemical applications.

Uniqueness

5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in other triazole derivatives.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-methylphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H17N3OS/c1-14-9-11-16(12-10-14)23-19(21-22-20(23)25)13-24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

HUXSLJACCZAMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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